molecular formula C12H9ClN2O3 B11622884 5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide

5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide

Cat. No.: B11622884
M. Wt: 264.66 g/mol
InChI Key: ZFJHGNKISUNMGD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzohydrazide: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    Other hydrazones: Compounds with similar hydrazone linkages but different substituents.

Uniqueness

5-chloro-N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide is unique due to the presence of both a furan ring and a chlorinated benzene ring, which impart distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-chloro-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C12H9ClN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+

InChI Key

ZFJHGNKISUNMGD-VGOFMYFVSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.